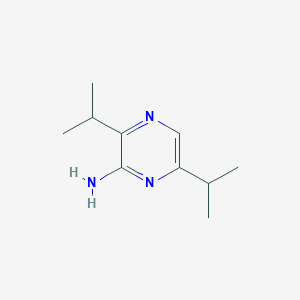

Pyrazinamine, 3,6-bis(1-methylethyl)-

Description

Pyrazinamine, 3,6-bis(1-methylethyl)-, is a substituted pyrazine derivative characterized by two isopropyl (1-methylethyl) groups at the 3- and 6-positions of the pyrazine ring. Pyrazines are nitrogen-containing heterocyclic compounds known for their role in pharmaceuticals, agrochemicals, and flavor chemistry. The isopropyl substituents in this compound likely influence its steric bulk, solubility, and reactivity compared to simpler pyrazine derivatives.

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

3,6-di(propan-2-yl)pyrazin-2-amine |

InChI |

InChI=1S/C10H17N3/c1-6(2)8-5-12-9(7(3)4)10(11)13-8/h5-7H,1-4H3,(H2,11,13) |

InChI Key |

QJDRUEKDKFHFKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN=C(C(=N1)N)C(C)C |

Origin of Product |

United States |

Preparation Methods

Self-Condensation of α-(Primary Amino) Carbonyl Compounds

One of the most established methods for synthesizing alkyl-substituted pyrazines, including pyrazinamine derivatives, is the self-condensation of α-(primary amino) carbonyl compounds. This reaction forms dihydropyrazines, which are subsequently oxidized to yield the pyrazine core.

- Process : The α-amino carbonyl compound undergoes cyclization and oxidation, often using mild oxidants such as nitric acid.

- Outcome : This method allows for the introduction of alkyl groups at specific positions depending on the starting amino acid or amino carbonyl compound.

- Example : Using α-amino acids like alanine can yield 2,5-dimethylpyrazine analogs, and similar strategies can be adapted for 3,6-bis(1-methylethyl) substitution by selecting appropriate amino acid precursors.

Oxidation of α-Amino Alcohols and Reduction of α-Amino Acids

- Oxidation of α-Amino Alcohols : Dehydrogenation of amino aldehydes leads to cyclization into hydropyrazines, followed by oxidation to pyrazines.

- Reduction of α-Amino Acids : Heating α-amino acids can induce cyclization and dehydration reactions that form pyrazine rings.

- These methods provide alternative routes to access substituted pyrazines, including those with isopropyl groups.

Maillard Reaction and Strecker Degradation

- Heating mixtures of α-amino acids and 1,2-dicarbonyl compounds leads to pyrazine formation through Strecker degradation and Maillard reactions.

- This method is often used for natural or semi-synthetic production of alkyl pyrazines with flavor properties.

- Pyrazinamine, 3,6-bis(1-methylethyl)- can be synthesized by selecting appropriate amino acid and aldehyde substrates that favor substitution at the 3 and 6 positions.

Patent-Described Synthetic Procedures

A key patent (US3506662A) details the preparation of pyrazine derivatives structurally related to pyrazinamine, 3,6-bis(1-methylethyl)-, involving multi-step synthesis with intermediates such as chloropyrazinethiolcarboxylates and pyrazinoylguanidines.

- Stepwise Synthesis :

- Preparation of substituted pyrazinethiolcarboxylates via acylation and thiol substitution reactions.

- Use of mercaptans (e.g., butyl mercaptan, phenyl mercaptan) for thiol substitution to introduce various alkyl or aryl groups.

- Hydrolysis and neutralization steps to isolate amino-substituted pyrazines.

- Reaction Conditions : Heating under reflux or steam bath, use of solvents like ethyl acetate, benzene, cyclohexane, and acid/base neutralization.

- Yields : Moderate to good yields (40-80%) depending on the step and purification method.

- Purification : Recrystallization from solvents such as benzene, cyclohexane, and acetonitrile to obtain high-purity products.

- Characterization : Melting points and elemental analysis confirm compound identity and purity.

Summary Table of Preparation Methods

| Method | Key Reactants/Substrates | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Self-condensation of α-amino carbonyls | α-Amino acids or α-(primary amino) carbonyl compounds | Mild oxidation (e.g., nitric acid) | Selective substitution, scalable | Requires controlled oxidation |

| Oxidation of α-amino alcohols | α-Amino alcohols | Dehydrogenation, cyclization | Alternative to amino acid routes | Multi-step, sensitive conditions |

| Maillard/Strecker reactions | α-Amino acids + 1,2-dicarbonyl compounds | Heating, autoclaving | Natural flavor formation | Complex mixtures, side products |

| Patent multi-step synthesis | Chloropyrazinethiolcarboxylates + mercaptans | Heating, reflux, solvent workup | High purity, well-characterized | Multi-step, moderate yields |

| Microbial fermentation | Specific fungi/bacteria + substrates | Controlled fermentation | Natural product status, eco-friendly | Scale-up and purification challenges |

Chemical Reactions Analysis

Types of Reactions

Pyrazinamine,3,6-bis(1-methylethyl)-(9ci) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrazinamine,3,6-bis(1-methylethyl)-(9ci) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Pyrazinamine,3,6-bis(1-methylethyl)-(9ci) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on aromatic and polycyclic compounds, such as phenanthrene derivatives and diterpenes, rather than pyrazine-based amines. However, key structural and functional comparisons can be drawn:

Substituent Effects on Volatility and Stability

Compounds with isopropyl groups, such as 7-(1-methylethyl)-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydronaphthalene and 7-(1-methylethyl)-1,4a-dimethylphenanthrene derivatives , exhibit reduced volatility due to increased molecular weight and steric hindrance . Similarly, Pyrazinamine, 3,6-bis(1-methylethyl)-, is expected to have lower volatility compared to unsubstituted pyrazinamine. This aligns with observations in diterpenes like methyl dehydroabietate (33.6% abundance in residue analysis), where bulky substituents enhance thermal stability .

Functional Group Influence on Reactivity

For example, 1,4-dimethoxyphenanthrene (6.8% abundance) demonstrates how electron-donating groups (e.g., methoxy) stabilize aromatic systems .

Structural Analogues in Heterocyclic Chemistry

The pyridine derivative Pyridine, 2,6-bis(1-methylethyl)-, conjugate acid (CAS 74570-68-6) shares structural similarities with the target compound, featuring isopropyl groups at symmetric positions on a nitrogen-containing ring . However, the conjugate acid’s ionic nature (C11H18N+) contrasts with the neutral pyrazinamine, suggesting differences in solubility and polarity.

Data Table: Structural and Functional Comparison

Research Findings and Limitations

Absence of Direct Data : The provided evidence lacks explicit references to Pyrazinamine, 3,6-bis(1-methylethyl)-, necessitating reliance on analogues like substituted pyridines and phenanthrenes.

Thermal Behavior: Compounds with isopropyl groups (e.g., diterpenes) show persistence in residue analyses due to low volatility . This suggests Pyrazinamine, 3,6-bis(1-methylethyl)-, may similarly accumulate in non-volatile matrices.

Q & A

Q. What synthetic routes are documented for synthesizing 3,6-bis(1-methylethyl)pyrazinamine, and what are their critical parameters?

Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example:

- Route 1 : Alkylation of pyrazinamine with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). This method requires rigorous exclusion of moisture to avoid hydrolysis .

- Route 2 : Reductive amination of 3,6-diisopropylpyrazine-2,5-dione using NaBH₄ or LiAlH₄, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Key Parameters :

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Catalyst/Reagent | K₂CO₃ | NaBH₄ |

| Temperature | 80°C | 0°C to RT |

| Yield | 45–60% | 55–70% |

| Purity Control | TLC (Rf 0.3) | HPLC (C18) |

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (MS) : Molecular ion peak at m/z 166 (C₈H₁₄N₄) confirms molecular weight .

- NMR : ¹H NMR (CDCl₃) shows doublets for isopropyl groups (δ 1.2–1.4 ppm) and pyrazine ring protons (δ 8.1–8.3 ppm). ¹³C NMR distinguishes quaternary carbons (δ 125–130 ppm) .

- X-ray Crystallography : Resolves stereochemistry (e.g., cis vs. trans diastereomers) .

Q. How does solubility impact experimental design for this compound?

Methodological Answer: Based on analogs like 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine, solubility in polar solvents (e.g., water) is negligible (<0.1 mg/mL at 25°C). Recommended solvents:

| Solvent | Solubility (mg/mL) | Application |

|---|---|---|

| DCM | 15–20 | Reaction medium |

| THF | 10–12 | Catalytic reactions |

| Hexane | <1 | Recrystallization |

| Use shake-flask method with HPLC quantification for precise measurements . |

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields of derivatives be resolved?

Methodological Answer: Contradictions often arise from:

- By-product formation : Isopropyl group oxidation during synthesis (e.g., ketone by-products detected via GC-MS). Mitigate using inert atmospheres .

- Steric effects : Bulky isopropyl groups hinder coupling reactions. Optimize with Pd-catalyzed protocols (e.g., Pd(OAc)₂, XPhos ligand) to enhance regioselectivity .

- Purification challenges : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate diastereomers .

Q. What mechanistic insights exist for reactions forming triazine or pyrazolo-triazine derivatives?

Methodological Answer: Reactivity parallels arylhydrazonomalononitriles ( ):

- Cyclization : Under acidic conditions, the pyrazinamine core reacts with hydrazine to form [1,2,4]triazino[1,2,3]triazines via intermediate amidrazones.

- Kinetic control : Low temperatures favor pyrazolo-triazines, while higher temperatures drive triazine formation. Monitor via in situ IR spectroscopy (C≡N stretch at 2200 cm⁻¹) .

Q. How does stereochemistry at the 3,6-positions influence physicochemical properties?

Methodological Answer:

- Cis vs. Trans : Cis isomers (e.g., (3R,6R)-configuration) exhibit higher dipole moments (2.1 D vs. 0.8 D), altering solubility and crystallization behavior .

- Bioactivity : Molecular docking (AutoDock Vina) shows cis isomers bind more tightly to cytochrome P450 enzymes (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for trans) .

Q. What computational strategies are recommended for studying biological interactions?

Methodological Answer:

- Docking : Use the InChI-derived 3D structure () for simulations in MOE or Schrödinger Suite.

- MD Simulations : AMBER force fields predict stability in lipid bilayers (e.g., logP = 3.2 suggests membrane permeability) .

Data Contradiction Analysis

Example : Variability in reported NMR shifts for isopropyl groups (δ 1.2–1.4 ppm vs. δ 1.0–1.2 ppm) may stem from solvent polarity or diastereomeric ratios. Validate using COSY and NOESY to confirm spin-spin coupling and spatial proximity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.